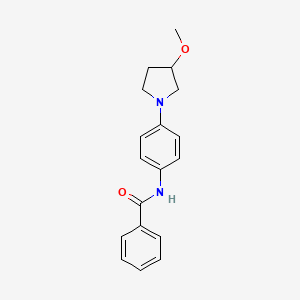

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-22-17-11-12-20(13-17)16-9-7-15(8-10-16)19-18(21)14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTWIIGEBUVGHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide typically involves the reaction of 4-(3-methoxypyrrolidin-1-yl)aniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods: For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for purification and crystallization can further enhance the efficiency of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

Reduction: Formation of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzylamine.

Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure is distinguished by its 3-methoxypyrrolidinyl group , which contrasts with substituents in analogs:

Key Observations :

Target Compound Hypotheses :

- Without metal coordination, the target compound may exhibit lower anthelmintic activity than Cu/Co complexes in .

- The pyrrolidine’s methoxy group could mimic electron-donating effects seen in ’s methoxy-substituted ligands, but its rigid structure might limit binding flexibility compared to imidazole derivatives .

Physicochemical Properties

Substituents critically influence properties like logP, solubility, and metabolic stability:

Analysis :

- The target compound’s methoxypyrrolidine likely offers a favorable balance between solubility and membrane permeability, advantageous for oral bioavailability compared to highly lipophilic analogs in .

Biological Activity

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a benzamide structure with a methoxypyrrolidine moiety, which contributes to its unique biological profile. The presence of the methoxy group on the pyrrolidine ring enhances its chemical reactivity and binding affinity towards biological targets.

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide interacts with various molecular targets, potentially modulating their activity. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide. For instance, derivatives of N-phenylbenzamide have shown cytotoxic effects against various cancer cell lines:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 4e | 7.5 | A375 (melanoma) |

| 4f | 11.1 | MCF-7 (breast) |

These findings suggest that similar compounds could exhibit comparable biological activities, warranting further investigation into their structure-activity relationships (SAR) .

Mechanistic Studies

Molecular docking studies have indicated that N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide exhibits high binding affinity to target proteins involved in cancer progression, such as receptor tyrosine kinases (RTKs). This interaction is crucial for its potential as an anticancer agent, as it may inhibit the signaling pathways that promote tumor growth .

Case Studies and Research Findings

- Cytotoxic Evaluation : In vitro assays demonstrated that N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide derivatives exhibited significant cytotoxicity against several cancer cell lines. The MTT assay revealed that these compounds effectively reduced cell viability in a dose-dependent manner .

- Molecular Dynamics Simulations : Computational studies have shown that the binding of this compound to target proteins results in stable complexes, which are essential for maintaining the inactive conformations of kinases involved in cancer .

- ADME Properties : The absorption, distribution, metabolism, and excretion (ADME) profiles of related compounds indicate favorable drug-like properties, suggesting that they could be developed for therapeutic use .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of pyrrolidine derivatives with benzamide precursors. Key steps include:

- Amide Coupling : Use of coupling agents like HATU or EDC in anhydrous solvents (e.g., DMF or DCM) under inert atmospheres .

- Functional Group Protection : Temporary protection of the methoxy group using Boc or benzyl groups to prevent side reactions during coupling .

- Purification : Normal-phase chromatography (e.g., silica gel with methanol/ammonium hydroxide gradients) to isolate the product .

Optimization focuses on reagent stoichiometry (1.2–1.5 equivalents of coupling agents), temperature control (0–25°C), and solvent polarity adjustments to improve yields .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to verify substitution patterns (e.g., methoxy protons at δ 3.2–3.5 ppm, aromatic protons at δ 6.8–8.0 ppm) .

- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ peaks) and fragmentation analysis .

- Spectrofluorometry : Used to study electronic transitions in derivatives, with excitation/emission wavelengths tailored to substituent effects .

Advanced Research Questions

Q. How can researchers address low yields during the amide coupling step in the synthesis of this compound?

- Methodological Answer : Low yields often stem from steric hindrance or moisture sensitivity. Mitigation strategies include:

- Activating Agents : Switching from EDC to more efficient reagents like HOBt or PyBOP .

- Solvent Optimization : Replacing polar aprotic solvents (DMF) with THF or dichloromethane to reduce side reactions .

- Microwave-Assisted Synthesis : Accelerating reaction kinetics under controlled temperatures (50–80°C) to improve conversion rates .

Post-reaction purification via preparative HPLC (C18 columns, acetonitrile/water gradients) can recover pure product from complex mixtures .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions or structural analogs. Key steps include:

- Dose-Response Curves : Re-evaluating IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .

- Metabolic Stability Assays : Incubating the compound with liver microsomes to assess degradation rates and active metabolite formation .

- Structural Analog Comparison : Synthesizing derivatives (e.g., trifluoromethyl or pyridine substitutions) to isolate pharmacophore contributions .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic profiles?

- Methodological Answer :

- Molecular Docking : Using software like AutoDock to predict binding affinities to targets (e.g., dopamine D3 receptors) and prioritize substituents .

- ADMET Prediction : Tools like SwissADME to forecast solubility, CYP450 interactions, and blood-brain barrier penetration .

- QSAR Models : Correlating substituent electronic parameters (Hammett constants) with activity to guide synthetic efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.